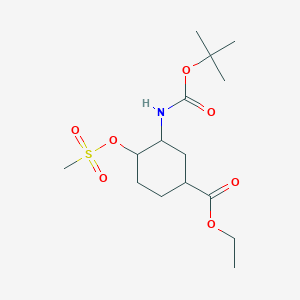
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate
Beschreibung
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Eigenschaften
Molekularformel |
C15H27NO7S |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18) |
InChI-Schlüssel |
REERHKRKNNLBKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methylsulfonyloxy group. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of coupling reagents and bases to facilitate the formation of amide and ester bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for deprotection (e.g., trifluoroacetic acid), nucleophiles for substitution (e.g., amines, thiols), and bases or acids for ester hydrolysis (e.g., sodium hydroxide, hydrochloric acid) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution of the methylsulfonyloxy group can yield a variety of substituted cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structural features make it a useful building block for the development of pharmaceuticals.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Wirkmechanismus
The mechanism of action of (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate depends on its specific application. In organic synthesis, its reactivity is governed by the presence of the Boc-protected amine and the methylsulfonyloxy group, which can participate in various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate: Similar in having a Boc-protected amine and an ester group.
tert-Butyloxycarbonyl-protected amino acids: Share the Boc-protected amine functionality.
Uniqueness
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate is unique due to the combination of its functional groups and the cyclohexane ring, which imparts specific reactivity and steric properties that are not found in simpler Boc-protected amino acids or esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


